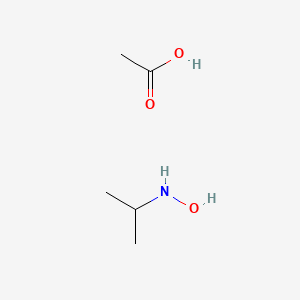
acetic acid;N-propan-2-ylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-propan-2-ylhydroxylamine is a chemical compound with the molecular formula C5H11NO2 It is a derivative of acetic acid and hydroxylamine, where the hydroxylamine is substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-propan-2-ylhydroxylamine typically involves the reaction of acetic acid with N-propan-2-ylhydroxylamine under controlled conditions. One common method is to react acetic anhydride with N-propan-2-ylhydroxylamine in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N-propan-2-ylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;N-propan-2-ylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;N-propan-2-ylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways and molecular targets involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetic anhydride: Used in the synthesis of acetic acid derivatives.
Hydroxylamine: A precursor in the synthesis of oximes and other nitrogen-containing compounds.
Isopropylamine: Used in the production of herbicides and pharmaceuticals.
Uniqueness
Acetic acid;N-propan-2-ylhydroxylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with enzymes and other proteins makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
132157-68-7 |
|---|---|
Fórmula molecular |
C5H13NO3 |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
acetic acid;N-propan-2-ylhydroxylamine |
InChI |
InChI=1S/C3H9NO.C2H4O2/c1-3(2)4-5;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
Clave InChI |
AFAKGWSHLMCTLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



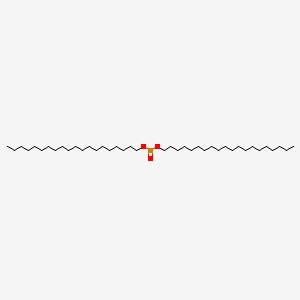
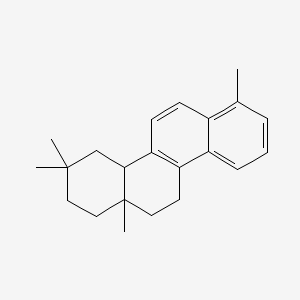
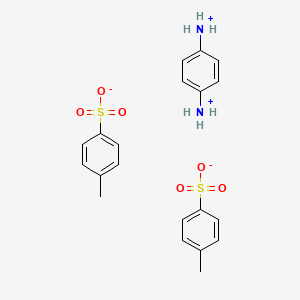
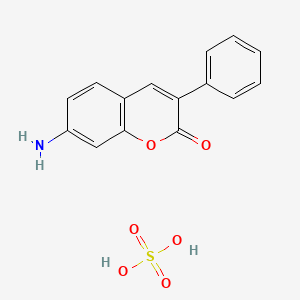
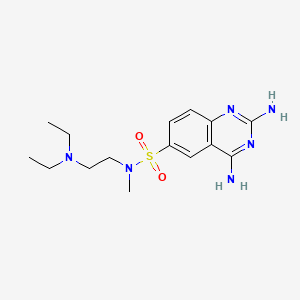
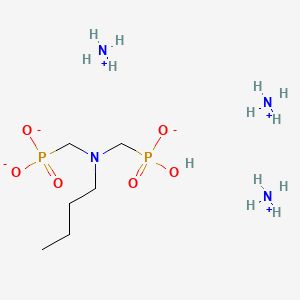


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

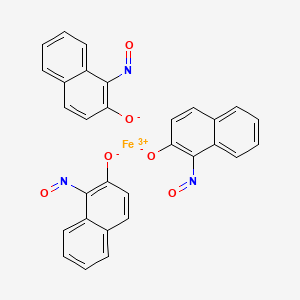
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

